Etoricoxib-d3

概述

描述

Etoricoxib-d3 is a deuterated form of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Etoricoxib is widely used as a non-steroidal anti-inflammatory drug (NSAID) for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute gouty arthritis . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of etoricoxib due to its stable isotope labeling.

生化分析

Biochemical Properties

Etoricoxib-d3, like its parent compound Etoricoxib, interacts with the enzyme COX-2 . This interaction is characterized by the selective inhibition of COX-2, which reduces the generation of prostaglandins (PGs) from arachidonic acid . The selective inhibition of COX-2 over COX-1 by this compound is significant as it leads to reduced gastrointestinal side effects, a common issue with traditional NSAIDs .

Cellular Effects

This compound impacts various types of cells and cellular processes. Its primary effect is the inhibition of COX-2, which plays a crucial role in inflammation and pain . By inhibiting COX-2, this compound reduces the production of prostaglandins, molecules that mediate inflammation and pain . This leads to a decrease in inflammation and pain in the cells affected by these conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the COX-2 enzyme, leading to the inhibition of this enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . This compound’s selectivity for COX-2 over COX-1 means it can reduce inflammation and pain without causing the gastrointestinal side effects associated with the inhibition of COX-1 .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings . It has been reported that the transformation of form IV to form I occurs at elevated temperature, indicating that form I is more stable than form IV . This transformation only occurs in samples of form IV that contain some form I; it does not occur in pure form IV .

Dosage Effects in Animal Models

Lower doses of Etoricoxib have been found to be somewhat effective in colon, bladder, and skin models . The effectiveness of Etoricoxib increases with higher doses .

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . It is eliminated following biotransformation to carboxylic acid and glucuronide metabolites, which are excreted in urine and feces . Very little of the drug (<1%) is eliminated unchanged in the urine .

Transport and Distribution

This compound is extensively protein-bound, primarily to plasma albumin . It has an apparent volume of distribution of 120 L in humans . The rate of absorption of this compound is moderate when given orally, and the extent of absorption is similar with oral and intravenous doses .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a COX-2 inhibitor, it is likely that it localizes to the same areas as COX-2. COX-2 is an enzyme that is typically found in the endoplasmic reticulum and nuclear envelope, suggesting that this compound may also be found in these locations within the cell .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Etoricoxib-d3 involves the incorporation of deuterium atoms into the etoricoxib molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the etoricoxib molecule are replaced with deuterium atoms using deuterated reagents under specific conditions . Another method involves the use of deuterated starting materials in the synthesis of etoricoxib, ensuring that the final product contains deuterium atoms at specific positions .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .

化学反应分析

Types of Reactions

Etoricoxib-d3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

科学研究应用

Pharmacological Applications

Etoricoxib-d3 is primarily employed in pharmacological studies to explore its effects on inflammation and pain management. The compound selectively inhibits COX-2, leading to reduced production of prostaglandins, which are mediators of inflammation. This mechanism is particularly beneficial in treating conditions such as:

- Osteoarthritis

- Rheumatoid arthritis

- Ankylosing spondylitis

- Acute gouty arthritis

Clinical trials have demonstrated the efficacy of etoricoxib in managing these conditions, with doses ranging from 30 mg to 90 mg showing significant improvements in patient outcomes over extended periods .

Scientific Research Applications

This compound serves several critical roles in scientific research:

- Pharmacokinetics : The compound is utilized to study the absorption, distribution, metabolism, and excretion of etoricoxib in biological systems. Its deuterated nature provides insights into metabolic pathways that differ from those of non-deuterated compounds.

- Metabolic Pathways : Research involving this compound helps elucidate the metabolic pathways and identify metabolites produced during the metabolism of etoricoxib. This understanding is essential for predicting drug interactions and side effects.

- Drug Development : The compound aids in the development of new formulations and drugs by providing data on the behavior of etoricoxib within biological systems, which can inform dosing strategies and therapeutic efficacy.

- Analytical Chemistry : this compound is frequently employed as an internal standard in mass spectrometry and other analytical techniques to quantify etoricoxib and its metabolites accurately.

Nephro- and Cardiotoxicity Studies

Recent studies have highlighted the nephrotoxic and cardiotoxic effects associated with etoricoxib administration. In a controlled study involving BALB/C mice, it was observed that etoricoxib induced dose-dependent nephro- and cardiotoxic effects characterized by:

- Glomerular atrophy or hypertrophy

- Damage to proximal and distal convoluted tubules

- Altered gene expression related to arachidonic acid metabolism

These findings emphasize the importance of monitoring renal and cardiac function in patients receiving etoricoxib therapy .

Long-term Efficacy in Osteoarthritis

A comprehensive study evaluated the long-term efficacy of etoricoxib over 52 weeks in patients with osteoarthritis. Results indicated that higher doses (60 mg and 90 mg) provided significant pain relief compared to lower doses (30 mg) and were comparable to diclofenac, another NSAID. Adverse events were generally mild, with gastrointestinal issues being the most common .

Comparison with Other COX-2 Inhibitors

This compound can be compared with other selective COX-2 inhibitors such as celecoxib and rofecoxib:

| Compound | Mechanism | Key Differences |

|---|---|---|

| This compound | Selective COX-2 inhibition | Deuterated form enhances metabolic stability |

| Celecoxib | Selective COX-2 inhibition | Different pharmacokinetic profile |

| Rofecoxib | Selective COX-2 inhibition | Withdrawn due to cardiovascular risks |

The unique properties of this compound make it a valuable tool for researchers aiming to understand the pharmacokinetics and dynamics of COX-2 inhibitors better.

作用机制

Etoricoxib-d3, like etoricoxib, selectively inhibits the isoform 2 of the enzyme cyclooxygenase (COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By selectively targeting COX-2, this compound reduces inflammation and pain with fewer gastrointestinal side effects compared to non-selective NSAIDs .

相似化合物的比较

Etoricoxib-d3 is compared with other selective COX-2 inhibitors such as:

Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory and analgesic properties but different pharmacokinetic profiles.

Rofecoxib: Previously used COX-2 inhibitor withdrawn from the market due to cardiovascular risks.

Valdecoxib: Another COX-2 inhibitor with a different safety profile and pharmacokinetic properties.

This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies and analytical applications. The incorporation of deuterium atoms can lead to differences in metabolic stability and distribution compared to non-deuterated compounds .

生物活性

Etoricoxib-d3 is a stable isotope-labeled derivative of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This compound has gained attention for its potential applications in both clinical settings and research, particularly in the study of inflammatory conditions and pain management. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of Etoricoxib

Etoricoxib is primarily used to manage pain and inflammation associated with various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. Its mechanism of action involves the selective inhibition of COX-2, an enzyme responsible for the production of prostaglandins that mediate inflammation and pain responses. In contrast to non-selective NSAIDs that inhibit both COX-1 and COX-2, etoricoxib offers a reduced risk of gastrointestinal side effects due to its preferential action on COX-2 .

This compound functions similarly to its parent compound, etoricoxib, with a high selectivity for COX-2 over COX-1. The estimated selectivity ratio is approximately 106-fold, making it one of the more selective inhibitors available. This selectivity is crucial as it minimizes adverse effects typically associated with COX-1 inhibition, such as gastric ulceration .

Key Pharmacological Properties:

- IC50 Values: The IC50 for COX-2 inhibition is reported at 1.1 μM, while the IC50 for COX-1 is significantly higher at 116 μM .

- Bioavailability: Following oral administration, etoricoxib exhibits nearly 100% bioavailability with peak plasma concentrations reached approximately one hour post-dose .

- Protein Binding: It is highly bound to plasma proteins (about 92%), which influences its distribution and efficacy .

Efficacy in Pain Management

Numerous clinical studies have evaluated the efficacy of etoricoxib in managing pain associated with osteoarthritis and other inflammatory conditions. A pivotal study demonstrated significant improvements in pain scores among patients treated with etoricoxib compared to placebo over a 52-week period. The results indicated that doses ranging from 30 mg to 90 mg were effective in maintaining pain relief throughout the study duration .

Table 1: Clinical Efficacy Data for Etoricoxib

| Dose (mg) | Pain Reduction (VAS Score) | Adverse Events (%) |

|---|---|---|

| 30 | Significant | 17.2 |

| 60 | Significant | 17.6 |

| 90 | Significant | 23.0 |

| Diclofenac (150 mg) | Comparable | 24.5 |

VAS: Visual Analog Scale

Safety Profile

Etoricoxib has been shown to have a favorable safety profile compared to traditional NSAIDs. In clinical trials, the incidence of gastrointestinal adverse events was lower than that observed with diclofenac, highlighting its relative safety in long-term use .

Case Studies

Case Study 1: Osteoarthritis Management

A study involving patients with osteoarthritis indicated that those treated with etoricoxib experienced a significant reduction in joint pain and improvement in function over a six-month period. The patients reported fewer gastrointestinal complaints compared to those receiving non-selective NSAIDs.

Case Study 2: Post-Surgical Pain Relief

In another clinical trial focused on post-surgical pain management, etoricoxib was administered to patients after dental surgery. Results showed that patients receiving etoricoxib required fewer rescue analgesics and reported better overall satisfaction with pain control compared to those receiving placebo .

属性

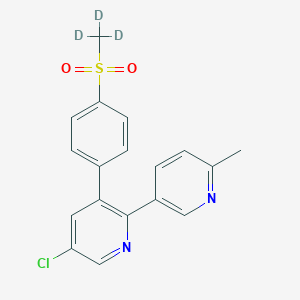

IUPAC Name |

5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuteriomethylsulfonyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJVRJDLRVPLFE-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472311 | |

| Record name | Etoricoxib-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850896-71-8 | |

| Record name | Etoricoxib-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Etoricoxib-d3 serves as an internal standard in the liquid chromatography-tandem mass spectrometry method described in the study []. The use of a deuterated analog like this compound is a common practice in analytical chemistry to improve the accuracy and reliability of quantitative measurements.

A: this compound possesses very similar physicochemical properties to the analyte, etoricoxib, due to the substitution of three hydrogen atoms with three deuterium atoms. This similarity means it will behave almost identically to etoricoxib during sample preparation and analysis []. By comparing the signal response of etoricoxib to that of the known concentration of this compound, researchers can correct for any variations during sample processing or instrument fluctuations. This ultimately leads to more precise and accurate quantification of etoricoxib in human plasma samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。